

# Application Notes and Protocols for Glutaminase C-IN-1 in Combination Therapy

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## Compound of Interest

Compound Name: Glutaminase C-IN-1

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## Introduction

Glutaminase C (GAC) is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[1][2] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[3][4] Many tumor types exhibit a strong dependence on glutamine for their growth and survival, a phenomenon often referred to as "glutamine addiction".[1][5]

**Glutaminase C-IN-1**, also known as Compound 968, is an allosteric inhibitor of GAC.[2][6] By binding to a site distinct from the active site, it effectively blocks the enzyme's catalytic activity, leading to a reduction in cancer cell proliferation.[6][7] Due to its targeted mechanism of action, **Glutaminase C-IN-1** and other GAC inhibitors like CB-839 (Telaglenastat) have emerged as promising therapeutic agents. However, cancer cells can develop resistance to single-agent therapies by activating compensatory metabolic pathways.[3][8] This has led to the exploration of combination therapies, where GAC inhibitors are used in conjunction with other drugs to create a synergistic anti-tumor effect.[3][9]

These application notes provide a comprehensive overview of the use of **Glutaminase C-IN-1** and other GAC inhibitors in combination with various classes of anti-cancer drugs, supported by data from preclinical and clinical studies. Detailed experimental protocols and signaling

pathway diagrams are included to guide researchers in designing and executing their own investigations.

## Combination Therapy Strategies

The primary rationale for combining **Glutaminase C-IN-1** with other drugs is to induce synthetic lethality by co-targeting pathways essential for cancer cell survival and proliferation. Key combination strategies include:

- **mTOR Inhibitors** (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth and metabolism, including glucose utilization.[10][11] Many cancers exhibit hyperactivation of the mTOR pathway.[12] Combining a GAC inhibitor with an mTOR inhibitor can simultaneously block two major nutrient utilization pathways (glutaminolysis and glycolysis), leading to a more potent anti-tumor effect.[13][14][15] Preclinical studies have shown that this combination can lead to synergistic growth inhibition in various cancer models, including renal cell carcinoma (RCC) and glioblastoma.[8][10][16]
- **Tyrosine Kinase Inhibitors (TKIs)** (e.g., Cabozantinib): TKIs target receptor tyrosine kinases that are often dysregulated in cancer and are involved in cell proliferation, angiogenesis, and metastasis. Cabozantinib, for instance, inhibits VEGFR, MET, and AXL.[14] The combination of a GAC inhibitor with a TKI like cabozantinib has shown promise in treating metastatic renal cell carcinoma.[5][8] The FDA has granted Fast Track designation for the combination of CB-839 and cabozantinib for this indication.[5]
- **Chemotherapeutic Agents** (e.g., Paclitaxel): Standard chemotherapies like paclitaxel work by disrupting cell division. Some studies have shown that cancer cells can upregulate glutamine metabolism to counteract the stress induced by chemotherapy.[17] Combining a GAC inhibitor with paclitaxel can sensitize cancer cells to the cytotoxic effects of the chemotherapeutic agent, potentially overcoming drug resistance.[17][18] This has been observed in models of triple-negative breast cancer and ovarian cancer.[17][18]
- **Other Metabolic Inhibitors** (e.g., ASCT2 inhibitors): Targeting glutamine metabolism at multiple points can also be an effective strategy. Combining a GAC inhibitor with an inhibitor of the glutamine transporter ASCT2 (e.g., V-9302) can lead to a more complete shutdown of glutamine utilization, resulting in increased reactive oxygen species (ROS) and apoptosis in cancer cells.[19]

## Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the efficacy of GAC inhibitors alone and in combination with other drugs.

Table 1: In Vitro Efficacy of GAC Inhibitors in Combination Therapies

Cancer Type	Cell Line	GAC Inhibitor & Concentration	Combination Drug & Concentration	Effect	Reference
Renal Cell Carcinoma	ACHN	CB-839 (18.8-300 nmol/L)	Everolimus (1.6-100 nmol/L)	Synergistic reduction in cell survival	[8]
Renal Cell Carcinoma	SN12	CB-839 (1 µmol/L)	-	IC50 of 740 nmol/L	[20]
Renal Cell Carcinoma	786-O	CB-839 (1 µmol/L)	-	IC50 of 970 nmol/L	[20]
Ovarian Cancer	HEY	Compound 968	-	IC50 of 8.9 ± 1.1 µM	[17]
Ovarian Cancer	SKOV3	Compound 968	-	IC50 of 29.1 ± 4.1 µM	[17]
Ovarian Cancer	IGROV-1	Compound 968	-	IC50 of 3.5 ± 1.15 µM	[17]
Chronic Lymphocytic Leukemia	HG-3	CB-839	-	IC50 of 0.41 µM	[21]
Chronic Lymphocytic Leukemia	MEC-1	CB-839	-	IC50 of 66.2 µM	[21]

Table 2: In Vivo Efficacy of GAC Inhibitors in Combination Therapies

Cancer Type	Model	GAC Inhibitor & Dosage	Combination Drug & Dosage	Effect	Reference
Renal Cell Carcinoma	Caki-1 Xenografts	CB-839	Everolimus	85% Tumor Growth Inhibition (TGI)	[8]
Renal Cell Carcinoma	Caki-1 Xenografts	CB-839 alone	-	51% TGI	[8]
Renal Cell Carcinoma	Caki-1 Xenografts	Everolimus alone	-	52% TGI	[8]
Triple-Negative Breast Cancer	Patient-Derived Xenograft	CB-839 (200mg/kg, twice daily)	-	61% tumor growth suppression	[8]
Liver Cancer	SNU398 & MHCC97H Xenografts	CB-839	V-9302	Strong growth inhibition	[19]
Glioblastoma	Mouse Xenograft	Compound 968	mTOR inhibitor	Synergistic tumor cell death	[10]
Ovarian Cancer	Xenograft	Compound 968	Paclitaxel	Increased sensitivity to paclitaxel	[17]
Fibrosarcoma	Mouse Model	Glutaminase C-IN-1 (200 µg/mouse , i.p. daily for 12 days)	-	~50% reduction in tumor size	[6]

## Experimental Protocols

## Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of GAC inhibitors on cancer cell proliferation.<sup>[17]</sup>

- **Cell Seeding:** Seed cancer cells (e.g., HEY, SKOV3, IGROV-1 ovarian cancer cells) in 96-well plates at a density of 5,000 cells/well in DMEM/F12 medium containing 2.5 mM L-Glutamine.
- **Drug Treatment:** After 24 hours, treat the cells with varying concentrations of **Glutaminase C-IN-1** (e.g., 0, 2, 5, 10, 25, 50  $\mu$ M) or in combination with another drug (e.g., paclitaxel).
- **Incubation:** Incubate the cells for the desired period (e.g., 5 days).
- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> values.

## Western Blot Analysis

This protocol is used to assess the expression levels of proteins involved in glutaminolysis and related signaling pathways.<sup>[17][19]</sup>

- **Cell Lysis:** Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on a 10% SDS-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., GAC, KGA, phospho-mTOR, c-Myc) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

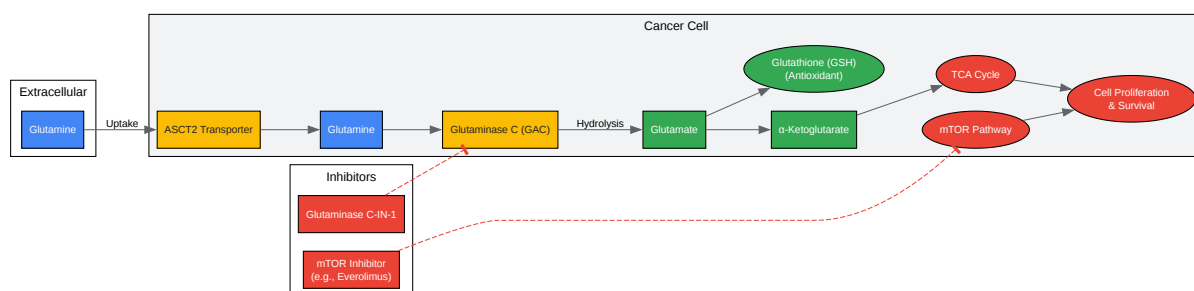
## In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GAC inhibitors in animal models.[\[8\]](#)[\[18\]](#)[\[19\]](#)

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g.,  $5 \times 10^6$  Caki-1 cells) into the flank of immunodeficient mice (e.g., nude mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).
- **Randomization and Treatment:** Randomize the mice into different treatment groups: vehicle control, GAC inhibitor alone, combination drug alone, and the combination of both drugs.
- **Drug Administration:** Administer the drugs via the appropriate route (e.g., oral gavage for CB-839, intraperitoneal injection for Compound 968) and schedule (e.g., daily or twice daily).
- **Tumor Measurement:** Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- **Data Analysis:** Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

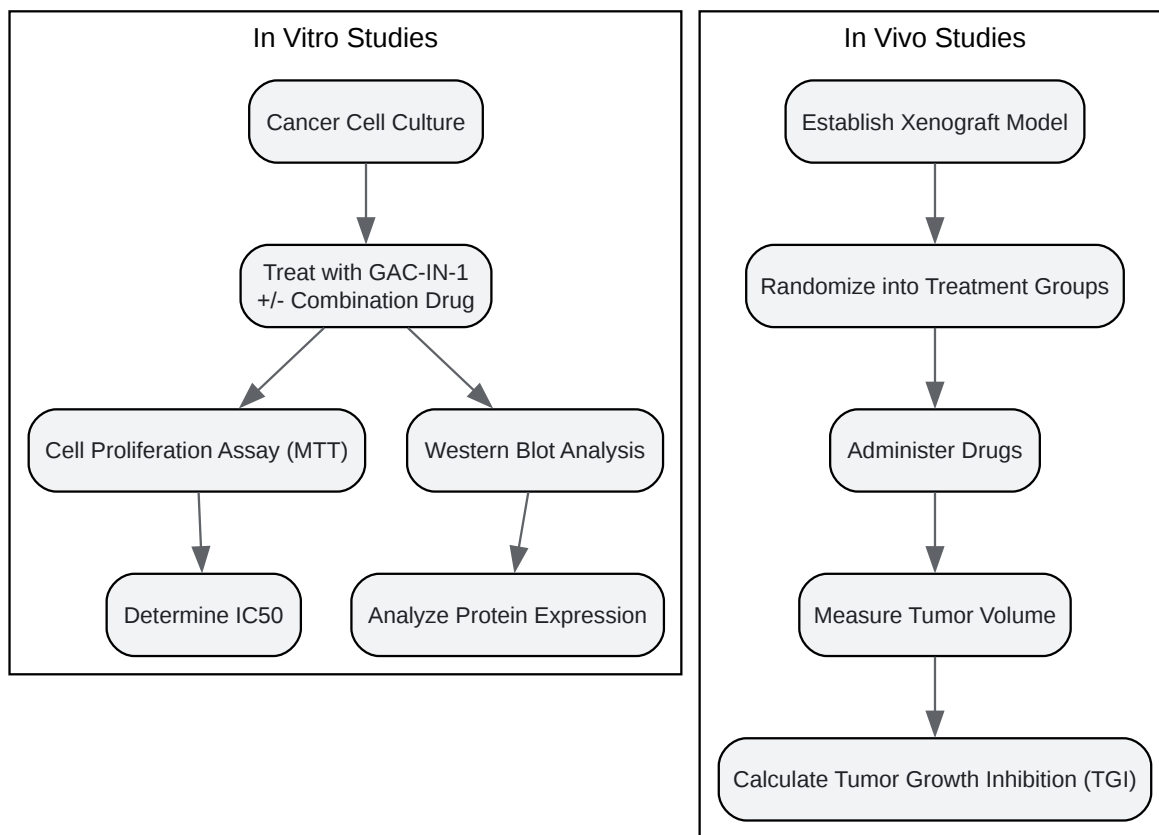
## Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: Glutaminase C signaling pathway and points of inhibition.



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